(E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a chlorophenyl group, a phthalazinone moiety, and an acrylamide functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide typically involves a multi-step process:
Formation of the Phthalazinone Intermediate: The synthesis begins with the preparation of the phthalazinone intermediate. This can be achieved by reacting phthalic anhydride with hydrazine hydrate under reflux conditions to yield 4-oxo-3,4-dihydrophthalazine.
Synthesis of the Acrylamide Derivative: The next step involves the reaction of 4-oxo-3,4-dihydrophthalazine with (E)-3-(2-chlorophenyl)acryloyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving its molecular targets.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-bromophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide: Similar structure with a bromine atom instead of chlorine.
(E)-3-(2-fluorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(E)-3-(2-chlorophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with molecular targets
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-8-4-1-5-12(15)9-10-17(23)20-11-16-13-6-2-3-7-14(13)18(24)22-21-16/h1-10H,11H2,(H,20,23)(H,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJENUQWUSVIVFJ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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